molecular formula C16H17NO B1319434 (2-Benzylisoindolin-5-yl)methanol CAS No. 127169-16-8

(2-Benzylisoindolin-5-yl)methanol

Cat. No.: B1319434
CAS No.: 127169-16-8
M. Wt: 239.31 g/mol
InChI Key: OJYMOHXXGCNJGW-UHFFFAOYSA-N
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Description

(2-Benzylisoindolin-5-yl)methanol is a heterocyclic organic compound featuring an isoindoline core substituted with a benzyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. The compound’s reactivity and physicochemical properties are influenced by the electron-donating benzyl group and the polar hydroxymethyl moiety, which may enhance solubility in polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the isoindoline nitrogen attacks the benzyl halide, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Benzaldehyde or benzyl ketone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

(2-Benzylisoindolin-5-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Benzylisoindolin-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (2-Benzylisoindolin-5-yl)methanol and related compounds, based on available evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Route
This compound C₁₅H₁₅NO 225.29 (hypothetical) Benzyl (C₆H₅CH₂), hydroxymethyl Likely via reductive amination or nucleophilic substitution
(2-(Benzyloxy)-5-iodophenyl)methanol C₁₄H₁₃IO₂ 340.16 Benzyloxy (C₆H₅OCH₂), iodine, -CH₂OH Synthesis involving iodination and benzyl protection
5-Benzyloxy-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ 283.28 Benzyloxy, carboxylic acid Hydrolysis of methyl ester with NaOH in methanol

Key Observations:

Structural Differences: The isoindoline core in this compound distinguishes it from phenyl-based analogs like (2-(Benzyloxy)-5-iodophenyl)methanol. The isoindoline ring system may confer greater rigidity and altered electronic properties compared to planar aromatic systems .

Synthetic Routes: While (2-(Benzyloxy)-5-iodophenyl)methanol involves iodination steps, this compound might be synthesized via reductive amination of isoindoline precursors or benzylation of 5-hydroxymethylisoindoline. Similar hydrolysis conditions (e.g., NaOH in methanol) are used in the synthesis of 5-Benzyloxy-1H-indole-2-carboxylic acid, suggesting compatibility with benzyl-protected intermediates .

Physicochemical Properties: The hydroxymethyl group in this compound likely improves aqueous solubility compared to non-polar analogs like 5-Iodo-2-methyl benzoic acid (). However, the benzyl group may reduce polarity relative to carboxylic acid derivatives (e.g., 5-Benzyloxy-1H-indole-2-carboxylic acid) .

Biological Activity

(2-Benzylisoindolin-5-yl)methanol is an organic compound notable for its diverse biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets. This compound belongs to the class of indole derivatives, which are known for their significant pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO
  • Molecular Weight : 253.32 g/mol
  • Structure : The compound features a benzyl group attached to an isoindoline ring, which is further substituted with a methanol group. This unique structure contributes to its biological activity.

Target Interactions

This compound exhibits high affinity for multiple receptors, which is characteristic of many indole derivatives. The interactions can lead to modulation of various signaling pathways, influencing cellular responses and biological functions.

Biochemical Pathways

The compound is implicated in several biochemical pathways:

  • Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential : Preliminary research indicates potential anticancer activities, possibly through apoptosis induction in cancer cells or inhibition of tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialPotential effectiveness against various microbial strains.
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cell lines.
NeuroprotectiveMay protect neuronal cells from oxidative stress and neurodegeneration.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of this compound against common bacterial strains, revealing significant inhibitory effects at varying concentrations. The Minimum Inhibitory Concentration (MIC) values were determined to be promising compared to standard antibiotics.
  • Anticancer Research :
    • In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines, such as breast and colon cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.
  • Neuroprotective Effects :
    • Research indicated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). It was shown to enhance the expression of antioxidant enzymes, thereby reducing neuronal death in models of neurodegenerative diseases.

Future Directions in Research

Ongoing research aims to further explore the following aspects:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.
  • Synthesis of Derivatives : Developing analogs with enhanced potency or selectivity for specific biological targets.

Properties

IUPAC Name

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYMOHXXGCNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600396
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-16-8
Record name (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-benzyl-2,3-dihydro-1H-isoindole-5-carboxylate (from above) was dissolved in anhydrous tetrahydrofuran (75 ml) and added dropwise over 15 minutes to a rapidly stirred suspension of lithium aluminium hydride (1.71 g, 45.0 mmol) in anhydrous tetrahydrofuran (75 ml). The mixture was stirred at room temperature for 2 hours whereupon excess lithium aluminium hydride was destroyed by the slow dropwise addition of 1M sodium sulphate solution (12 ml). The solids were removed by filtration, rinsed with ethyl acetate (2×50 ml) and sucked dry. The solvent was removed in vacuo to afford (2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-methanol (7.15 g, 99%) as a tan solid. 1H NMR (DMSO-d6) 7.40-7.30 (4H, m), 7.28 (1H, m), 7.17-7.10 (3H, m), 5.10 (1H, t), 4.47 (2H, d), 3.85 (2H, s), 3.82 (2H, s), 3.80 (2H, s). MS: [M+H]+ 240.
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